N-(4-Aminophenyl)-2-butoxybenzamide
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Overview
Description
N-(4-Aminophenyl)-2-butoxybenzamide: is a chemical compound characterized by its unique structure, which includes an amine group attached to a phenyl ring and a butoxy group attached to another phenyl ring. This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-Aminophenyl)-2-butoxybenzamide typically begins with 4-aminophenol and butyl bromide.
Reaction Steps:
Nucleophilic Substitution: The amino group of 4-aminophenol reacts with butyl bromide in the presence of a base (e.g., potassium carbonate) to form N-(4-aminophenyl)butan-1-ol.
Amide Formation: The resulting alcohol is then reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to form the final product, this compound.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Continuous Process: For large-scale production, a continuous process can be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Aminophenyl)-2-butoxybenzamide can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents
Properties
IUPAC Name |
N-(4-aminophenyl)-2-butoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-7-5-4-6-15(16)17(20)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSVONYENMOFTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294043 |
Source
|
Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-78-3 |
Source
|
Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)-2-butoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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